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Compound of Interest

Compound Name: (E/Z)-BML264

Cat. No.: B149635

An In-depth Technical Guide to the KLF5 Inhibitor (E)-ML264

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and biological activity of (E)-ML264, a potent and selective inhibitor of Krippel-like factor 5
(KLF5). KLF5 is a transcription factor implicated in the pathogenesis of various cancers,
particularly colorectal cancer. This document details the physicochemical properties of ML264,
its synthesis pathway, and experimental protocols for its biological characterization.
Furthermore, it elucidates the KLF5 signaling pathway and its inhibition by ML264, offering
valuable insights for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

ML264, also known as CID-51003603, is chemically defined as (2E)-3-(3-chlorophenyl)-N-[2-
[methyl(tetrahydro-1,1-dioxido-2H-thiopyran-4-yl)amino]-2-oxoethyl]-2-propenamide[1]. The "
(2E)" designation indicates the stereochemistry of the double bond in the propenamide moiety,
confirming it as the E-isomer.

Table 1: Physicochemical Properties of (E)-ML264
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Property Value Reference

(2E)-3-(3-chlorophenyl)-N-[2-

[methyl(tetrahydro-1,1-dioxido-
IUPAC Name ) ] [1]

2H-thiopyran-4-yl)amino]-2-

oxoethyl]-2-propenamide

Molecular Formula C17H21CIN204S [1][2]
Molecular Weight 384.88 g/mol [2][3]
CAS Number 1550008-55-3 [11[2]
Appearance White to off-white solid [3]
Solubilty DMSO: = 100 mg/mL (259.82 ]
mM)
PBS (pH 7.4) 19 uM
Purity >98% (HPLC) [2]

Synthesis Pathway

The synthesis of (E)-ML264 is a four-step process, which has been described in the
literature[2]. The general workflow involves the formation of an acid chloride, followed by amide
coupling, saponification, and a final amide coupling to yield the final product.

Click to download full resolution via product page

Caption: Synthetic workflow for (E)-ML264.
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Experimental Protocol for Synthesis

Step 1: Preparation of (E)-methyl 2-(3-(3-chlorophenyl)acrylamido)acetate To a solution of
(E)-3-(3-chlorophenyl)acrylic acid (1.0 g, 5.48 mmol) in dichloromethane (10 mL), anhydrous
dimethylformamide (DMF) (0.08 mL, 1.0 mmol) is added. The solution is cooled to 0°C, and
oxalyl dichloride (0.57 mL, 6.53 mmol) is added dropwise. The reaction is allowed to warm to
room temperature and stirred for two hours. The reaction mixture is then re-cooled to 0°C, and
a mixture of glycine methyl ester hydrochloride (1.38 g, 10.99 mmol) and diisopropylethylamine
(DIEA) (3.8 mL, 21.92 mmol) in dichloromethane (10 mL) is added slowly[2].

Step 2: Saponification to (E)-2-(3-(3-chlorophenyl)acrylamido)acetic acid The crude (E)-methyl
2-(3-(3-chlorophenyl)acrylamido)acetate is dissolved in a mixture of tetrahydrofuran (THF) and
water. Lithium hydroxide (LiOH) is added, and the reaction is stirred at room temperature until

the starting material is consumed (monitored by TLC or LC-MS). The reaction is then acidified

and the product is extracted.

Step 3: Preparation of (E)-ML264 To a mixture of (E)-2-(3-(3-chlorophenyl)acrylamido)acetic
acid (31.5 mg, 0.13 mmol) in DMF (1 mL), DIEA (52 mg, 0.4 mmol) and HATU (50 mg, 0.13
mmol) are added. The mixture is stirred for 5 minutes, and then 4-(methylamino)tetrahydro-2H-
thiopyran 1,1-dioxide hydrochloride (26 mg, 0.13 mmol) is added. The reaction mixture is
stirred at room temperature for 30 minutes. The completion of the reaction is monitored by
analytical HPLC[2]. The final product is purified by chromatography.

Biological Activity and Mechanism of Action

(E)-ML264 is a potent and selective inhibitor of KLF5 expression. KLF5 is a transcription factor
that is highly expressed in proliferating intestinal epithelial cells and is a key mediator of the
tumorigenic functions of the RAS/MAPK and WNT signaling pathways in colorectal cancer[4].
ML264 has been shown to inhibit the proliferation of various colorectal cancer cell lines in vitro
and suppress tumor growth in a xenograft mouse model[5].

Table 2: In Vitro Activity of (E)-ML264 against Colorectal Cancer Cell Lines
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Cell Line Description ICs0 (NM) Reference

Human colorectal
DLD-1 ) 29 [2][3][6]
adenocarcinoma

Human colorectal
HCT116 ) 560 [2][3]
carcinoma

Human colorectal
HT29 ) 130 [2][3]
adenocarcinoma

Human colorectal
SW620 ] 430 [2][3]
adenocarcinoma

Rat intestinal epithelial
IEC-6 >50,000 [2][3]
(non-cancerous)

KLF5 Signaling Pathway

KLF5 is a downstream effector of major oncogenic pathways, including RAS/MAPK and WNT/
-catenin. In colorectal cancer, mutations in genes like KRAS and APC lead to the upregulation
and activation of these pathways, which in turn increases the expression and activity of
KLF5[7][8]. KLF5 then promotes the transcription of genes involved in cell cycle progression
(e.g., CCND1 encoding Cyclin D1), proliferation, and survival (e.g., c-Myc)[1][7][8]. ML264
exerts its anti-cancer effects by inhibiting the expression of KLF5, thereby downregulating

these pro-tumorigenic target genes.
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Caption: KLF5 signaling pathway in colorectal cancer.

Key Experimental Protocols
KLF5 Luciferase Reporter Assay

This assay is used to identify and characterize inhibitors of KLF5 promoter activity.
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Caption: Workflow for the KLF5 luciferase reporter assay.

Protocol:

DLD-1 cells stably transfected with a KLF5 promoter-luciferase reporter plasmid are seeded
in 96-well plates.

The cells are treated with various concentrations of (E)-ML264 or a vehicle control (DMSO).

After a 24-hour incubation period, the cells are lysed.

A luciferase assay reagent containing the substrate luciferin is added to the cell lysates.
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e The luminescence, which is proportional to the luciferase activity and thus KLF5 promoter
activity, is measured using a luminometer.

e The data is analyzed to determine the half-maximal inhibitory concentration (ICso) of (E)-
ML264.

Cell Proliferation (MTS) Assay

This assay quantifies the number of viable cells in a culture.

Protocol:

e Colorectal cancer cell lines (e.g., DLD-1, HCT116) are seeded in 96-well plates.
e The cells are treated with (E)-ML264 or a vehicle control.

o After 24, 48, and 72 hours of incubation, an MTS reagent is added to each well.

e The plates are incubated for a further 1-4 hours. During this time, viable cells convert the
MTS tetrazolium compound into a colored formazan product.

e The absorbance of the formazan product is measured at 490 nm using a plate reader. The
absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Mouse Model

This model is used to assess the anti-tumor efficacy of (E)-ML264 in a living organism.
Protocol:

o Athymic nude mice are subcutaneously injected with human colorectal cancer cells (e.g.,
DLD-1).

e When the tumors reach a palpable size (e.g., ~100 mm?), the mice are randomized into
treatment and control groups.

e The treatment group receives intraperitoneal injections of (E)-ML264 (e.g., 10 or 25 mg/kg,
twice daily) dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% dH20).
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The control group receives injections of the vehicle alone[9].

e Tumor volume is measured regularly (e.g., every other day) using calipers.

» At the end of the study, the mice are euthanized, and the tumors are excised for further
analysis (e.g., western blotting for KLF5 expression).

Conclusion

(E)-ML264 is a valuable research tool for studying the role of KLF5 in cancer biology and a
promising lead compound for the development of novel anti-cancer therapeutics. Its potent and
selective inhibition of KLF5 expression provides a targeted approach to disrupt the pro-
tumorigenic signaling pathways that are frequently deregulated in colorectal and other cancers.
The information provided in this technical guide, including the detailed chemical, synthetic, and
biological data, will aid researchers in further investigating the therapeutic potential of KLF5
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. KLF5 promotes tumor proliferation and oxaliplatin resistance via chromatin remodeling in
KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 2. ML264: An Antitumor Agent that Potently and Selectively Inhibits Krippel-like Factor Five
(KLF5) Expression: A Probe for Studying Colon Cancer Development and Progression -
Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf
[ncbi.nim.nih.gov]

o 3. medchemexpress.com [medchemexpress.com]

e 4. ML264, A Novel Small-Molecule Compound That Potently Inhibits Growth of Colorectal
Cancer - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. ML264 - a novel small-molecule compound that potently inhibits growth of colorectal
cancer - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://aacrjournals.org/mct/article/15/1/72/92060/ML264-A-Novel-Small-Molecule-Compound-That
https://www.benchchem.com/product/b149635?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12539215/
https://www.ncbi.nlm.nih.gov/books/NBK143546/
https://www.ncbi.nlm.nih.gov/books/NBK143546/
https://www.ncbi.nlm.nih.gov/books/NBK143546/
https://www.ncbi.nlm.nih.gov/books/NBK143546/
https://www.medchemexpress.com/ML264.html
https://pubmed.ncbi.nlm.nih.gov/26621868/
https://pubmed.ncbi.nlm.nih.gov/26621868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4707060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4707060/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 6. selleckchem.com [selleckchem.com]

e 7. Kruppel-like Factors 4 and 5 in Colorectal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
» 8. researchgate.net [researchgate.net]

e 9. aacrjournals.org [aacrjournals.org]

 To cite this document: BenchChem. [(E/Z)-BML264 chemical structure and synthesis
pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149635#e-z-bml264-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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